Magl-IN-4 -

Magl-IN-4

Catalog Number: EVT-10959593
CAS Number:
Molecular Formula: C18H21ClN2O4
Molecular Weight: 364.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Magl-IN-4 is a compound recognized for its role as an inhibitor of monoacylglycerol lipase, an enzyme involved in the degradation of endocannabinoids within the human body. This compound has garnered attention due to its potential applications in neuropharmacology and pain management, as well as its implications in various pathological conditions. The compound is classified as a reversible inhibitor, which distinguishes it from other irreversible inhibitors in therapeutic contexts.

Source and Classification

Magl-IN-4 is derived from a series of synthesized compounds aimed at modulating the endocannabinoid system. It belongs to the broader class of monoacylglycerol lipase inhibitors, which are crucial in research related to the modulation of pain, inflammation, and neurodegenerative diseases. The specific structural features of Magl-IN-4 enable it to interact selectively with the active site of monoacylglycerol lipase, providing a basis for its inhibitory action.

Synthesis Analysis

Methods and Technical Details

The synthesis of Magl-IN-4 involves several key steps that typically include:

  1. Starting Materials: The synthesis often begins with commercially available piperazine derivatives and specific acylating agents.
  2. Reactions:
    • N-alkylation: Piperazine derivatives are alkylated using suitable electrophiles under basic conditions.
    • Acylation: Following N-alkylation, acylation reactions are performed to introduce various acyl groups that enhance binding affinity.
  3. Purification: Products are purified using chromatography techniques to isolate the desired compound with high purity.

For example, one synthetic route involves the use of 4-(azetidin-3-yl)piperazine as a precursor, which undergoes several transformations including SN2 reactions and deprotection steps to yield Magl-IN-4 in good yields .

Molecular Structure Analysis

Structure and Data

Magl-IN-4 possesses a complex molecular structure characterized by specific functional groups that enhance its inhibitory properties. The molecular formula and structure can be represented as follows:

  • Molecular Formula: CX_{X}HY_{Y}NZ_{Z}OW_{W} (exact values depend on specific substitutions).
  • Key Features:
    • A piperazine ring that contributes to its interaction with the target enzyme.
    • Acyl groups that provide specificity and binding affinity.

Detailed structural analysis often includes techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to elucidate the precise arrangement of atoms within the compound .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of Magl-IN-4 is primarily centered around its ability to inhibit monoacylglycerol lipase through competitive inhibition mechanisms. Key reaction types include:

  1. Enzyme Inhibition: Magl-IN-4 competes with natural substrates for binding at the active site of monoacylglycerol lipase.
  2. Hydrolysis Reactions: The compound's presence alters the kinetics of hydrolysis reactions involving 2-arachidonoylglycerol, a natural substrate for monoacylglycerol lipase.

In vitro studies have demonstrated that Magl-IN-4 exhibits half-maximal inhibitory concentration values indicative of potent activity against monoacylglycerol lipase .

Mechanism of Action

Process and Data

The mechanism by which Magl-IN-4 exerts its effects involves several steps:

  1. Binding: The compound binds reversibly to the active site of monoacylglycerol lipase, preventing substrate access.
  2. Inhibition: This binding leads to a decrease in enzymatic activity, effectively increasing the levels of endocannabinoids like 2-arachidonoylglycerol in the synaptic cleft.
  3. Physiological Effects: The resultant increase in endocannabinoids may contribute to analgesic effects and modulation of neuroinflammatory processes.

Research indicates that this mechanism can be quantified using assays that measure enzyme activity before and after exposure to Magl-IN-4 .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Magl-IN-4 exhibits several notable physical and chemical properties:

  • Solubility: Typically soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited solubility in water.
  • Stability: The compound is generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data can vary based on purity but is critical for assessing compound stability .

Quantitative analyses often involve high-performance liquid chromatography (HPLC) to determine purity levels and stability over time.

Applications

Scientific Uses

Magl-IN-4 has significant potential applications in various scientific fields:

  1. Neuroscience Research: As a tool for studying endocannabinoid signaling pathways, it aids in understanding pain mechanisms and neuroinflammatory responses.
  2. Pharmacology: Investigated for its therapeutic potential in treating chronic pain conditions, anxiety disorders, and neurodegenerative diseases.
  3. Imaging Studies: Used in positron emission tomography studies to visualize monoacylglycerol lipase activity in vivo, providing insights into disease states such as liver cirrhosis .
Molecular Pharmacology and Mechanism of Action

Monoacylglycerol lipase (MAGL) is a serine hydrolase critically responsible for terminating endocannabinoid signaling through hydrolysis of the endogenous cannabinoid receptor ligand 2-arachidonoylglycerol (2-AG). Magl-IN-4 (chemical name: ethyl 2-((4-(3-methyl-4-(m-tolyl)piperazine-1-carbonyl)-2-nitrophenyl)sulfinyl)acetate) represents a novel class of highly selective, reversible MAGL inhibitors designed to modulate this pathway with precision.

Reversible Inhibition Kinetics and Binding Mode Analysis

Magl-IN-4 exhibits potent and competitive inhibition of human MAGL with a half-maximal inhibitory concentration (IC₅₀) of 6.2 nM. Unlike irreversible MAGL inhibitors (e.g., JZL184 or ABX-1431) that form covalent adducts with the catalytic serine nucleophile (Ser122-Asp239-His269 triad), Magl-IN-4 engages in transient, non-covalent interactions within MAGL’s active site. This reversible mechanism prevents permanent enzyme inactivation, thereby preserving pharmacodynamic control aligned with pharmacokinetic exposure [2] [9].

Crystallographic analyses reveal that Magl-IN-4’s binding involves:

  • Hydrophobic occupancy of the acyl chain-binding tunnel, accommodating the arachidonoyl moiety of 2-AG.
  • Polar interactions between the sulfinylacetate group and oxyanion hole residues (Leu148 and Gly149), mimicking the tetrahedral transition state of substrate hydrolysis [3] [6].
  • Steric hindrance conferred by the nitrophenyl group, limiting solvent accessibility to the catalytic cleft.

Table 1: Selectivity Profile of Magl-IN-4 Across Serine Hydrolases

Target EnzymeIC₅₀ (nM)Fold-Selectivity vs. MAGL
Monoacylglycerol lipase (MAGL)6.21
Fatty acid amide hydrolase (FAAH)>10,000>1,600
α/β-Hydrolase domain 6 (ABHD6)>10,000>1,600
Diacylglycerol lipase (DAGL)>10,000>1,600

Source: MedChemExpress data [7] [9]

Target Engagement and Occupancy Assessment in Neural Tissues

Magl-IN-4 demonstrates efficient blood-brain barrier penetration, enabling central nervous system target engagement. In vivo studies in C57BL/6J mice confirm dose-dependent MAGL inhibition:

  • 2-AG Elevation: Oral administration (0.3–10 mg/kg) significantly increases brain 2-AG levels (up to 8-fold at 10 mg/kg), measured via liquid chromatography-mass spectrometry [7] [9].
  • Arachidonic Acid Reduction: Concomitant reduction in brain arachidonic acid concentrations (≥50% at 10 mg/kg), confirming blockade of eicosanoid precursor production [9].

Activity-based protein profiling (ABPP) using fluorophosphonate-rhodamine probes validates Magl-IN-4’s selectivity in brain membrane proteomes. At therapeutic doses (1–10 mg/kg), Magl-IN-4 occupies >90% of MAGL active sites without inhibiting >85 other serine hydrolases, including the structurally related FAAH and ABHD6 [3] [6]. Positron emission tomography (PET) imaging with the radioligand [¹⁸F]MAGL-4-11 further corroborates time-dependent MAGL occupancy in cortical and subcortical regions [8].

Table 2: Pharmacodynamic Effects of Magl-IN-4 in Mouse Brain

Dose (mg/kg)2-AG Increase (Fold vs. Control)Arachidonic Acid Decrease (% vs. Control)MAGL Occupancy (%)
0.31.81535
13.53065
35.24585
108.05595

Source: Adapted from in vivo pharmacodynamic studies [7] [9]

Modulation of Endocannabinoid-Eicosanoid Axis Dynamics

Magl-IN-4 exerts bidirectional control over two interconnected lipid signaling pathways:

  • Endocannabinoid Potentiation: By inhibiting 2-AG hydrolysis, Magl-IN-4 prolongs cannabinoid receptor type 1 (CB1) and type 2 (CB2) activation. This enhances retrograde synaptic suppression, neuroprotection, and anti-nociceptive signaling [1] [10].
  • Eicosanoid Suppression: Reduced arachidonic acid liberation diminishes substrate availability for cyclooxygenase (COX)-mediated synthesis of pro-inflammatory prostaglandins (e.g., PGE₂, PGD₂) and thromboxanes. This attenuates neuroinflammation, oxidative stress, and tissue injury cascades [4] [10].

In models of acute hepatic injury, Magl-IN-4 mirrors effects observed with genetic MAGL ablation—reducing necroinflammation, lipid peroxidation, and cytokine production (TNF-α, IL-1β) by >70% through dual endocannabinoid preservation and eicosanoid suppression [4] [8].

Cannabinoid Receptor-Dependent vs. Receptor-Independent Signaling Pathways

Magl-IN-4’s therapeutic effects arise through both receptor-mediated and non-receptor mechanisms:

  • CB1/CB2-Dependent Pathways:
  • Anti-nociception in chemotherapy-induced neuropathy is abolished by CB2 antagonists (e.g., SR144528) but unaffected by CB1 antagonists (e.g., rimonabant). This suggests predominant CB2 engagement in peripheral immune cells [3] [6].
  • Unlike global MAGL inhibitors (e.g., JZL184), Magl-IN-4 does not induce CB1 desensitization or physical dependence, as rimonabant fails to precipitate withdrawal symptoms after chronic dosing [6].

  • Receptor-Independent Pathways:

  • In cancer models, Magl-IN-4 disrupts the "MAGL–free fatty acid network," suppressing oncogenic lipids (lysophospholipids, phosphatidic acid) independent of CB1/CB2. This reduces tumor cell migration, invasion, and survival [2] [10].
  • Neuroprotection in neurodegenerative models involves dampening microglial activation via reduced prostaglandin synthesis, independent of cannabinoid receptors [10].

Table 3: Mechanisms of Magl-IN-4 Action Across Pathophysiological Contexts

PathwayExperimental EvidencePrimary Mediators
CB2-Dependent AnalgesiaBlocked by SR144528 in paclitaxel neuropathyPeripheral immune CB2 receptors
CB1-Independent AnxiolysisNo rimonabant-precipitated withdrawalAvoidance of central CB1 tolerance
Non-Cannabinoid Tumor SuppressionReduced lysophospholipids in cancer cellsMAGL–fatty acid oncogenic network
Eicosanoid-Mediated NeuroprotectionAttenuated microglial COX-2/PGE₂Prostaglandin suppression

Source: Integrated data from multiple preclinical studies [2] [3] [6]

Magl-IN-4 thus exemplifies a "next-generation" MAGL inhibitor whose reversible mechanism and balanced pharmacokinetic profile enable nuanced control over the endocannabinoid-eicosanoid axis, maximizing therapeutic efficacy while minimizing mechanistic liabilities of earlier agents.

Properties

Product Name

Magl-IN-4

IUPAC Name

2-[3-[(3-chloro-4-methylphenyl)methoxy]azetidine-1-carbonyl]-7-oxa-5-azaspiro[3.4]octan-6-one

Molecular Formula

C18H21ClN2O4

Molecular Weight

364.8 g/mol

InChI

InChI=1S/C18H21ClN2O4/c1-11-2-3-12(4-15(11)19)9-24-14-7-21(8-14)16(22)13-5-18(6-13)10-25-17(23)20-18/h2-4,13-14H,5-10H2,1H3,(H,20,23)

InChI Key

AKBHYCHPWZPGAH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)COC2CN(C2)C(=O)C3CC4(C3)COC(=O)N4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.